molecular formula C21H22N4O2S2 B2645009 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392296-55-8

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No. B2645009
CAS RN: 392296-55-8
M. Wt: 426.55
InChI Key: XOWFNJWESHHTET-UHFFFAOYSA-N
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Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Thiadiazole Formation

The formation of 1,2,4‐thiadiazoles, including structures similar to the specified compound, involves condensation reactions of thiobenzamide and N-substituted thioureas. These reactions, facilitated by dimethyl sulfoxide and acid, produce thiadiazole derivatives with confirmed structures through spectroscopic properties and X-ray diffraction, providing insights into the synthesis mechanisms of thiadiazole compounds (Forlani et al., 2000).

Antimicrobial Applications

Thiadiazole derivatives, including the target compound, have been investigated for their antimicrobial properties. Synthesis and preliminary studies indicate that these compounds, due to their nitrogen heterocycle structure, show promising antibacterial and antifungal activities. This aligns with the broader interest in thiadiazoles as potential therapeutic agents for various pathological conditions (Ameen & Qasir, 2017).

Anticancer Properties

Research on thiadiazole derivatives has also explored their anticancer potential. Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant in vitro anticancer activity against various cancer cell lines. These findings suggest the potential of thiadiazole compounds in cancer treatment, highlighting the importance of structural variations for therapeutic efficacy (Tiwari et al., 2017).

Anti-inflammatory and Analgesic Activities

Further research into thiadiazole derivatives has identified anti-inflammatory and analgesic properties. Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated, showing significant activity compared to ibuprofen in vitro. This suggests the potential of thiadiazole compounds as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Shkair et al., 2016).

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-5-13(2)8-16(7-12)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-9-14(3)6-15(4)10-17/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWFNJWESHHTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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